CysLT1 Antagonism Potency: Q8 IC50 4.9 μM in CHO Cell-Based Assay
Q8 hydrochloride inhibits CysLT1 with an IC50 of 4.9 μM in a cell-based receptor antagonism assay using CHO cells [1]. The highest concentration tested (50 μM) inhibited CysLT1 activation by 113% [1]. This establishes Q8 as a functional CysLT1 antagonist with defined potency for in vitro and in vivo angiogenesis studies.
| Evidence Dimension | CysLT1 Antagonism IC50 |
|---|---|
| Target Compound Data | 4.9 μM |
| Comparator Or Baseline | Quininib (parent compound) - no direct IC50 reported in same assay; montelukast - IC50 not reported in this study but is a clinically approved CysLT1 antagonist |
| Quantified Difference | Q8 IC50 = 4.9 μM; comparator IC50 values not directly measured in this study |
| Conditions | CHO cell-based CysLT1 receptor antagonism assay (Eurofins Cerep SA) |
Why This Matters
Provides a benchmark IC50 value for experimental design, ensuring appropriate dosing in CysLT1-mediated angiogenesis models.
- [1] Butler CT, Reynolds AL, Tosetto M, Dillon ET, Guiry PJ, Cagney G, O'Sullivan JN, Kennedy BN. A Quininib Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab. J Biol Chem. 2016 Dec 29;292(9):3552-3567. doi:10.1074/jbc.M116.747766. View Source
